3-Cyclohexylpropanamine hydrochloride physical and chemical properties
3-Cyclohexylpropanamine hydrochloride physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Cyclohexylpropanamine Hydrochloride
Introduction
3-Cyclohexylpropanamine hydrochloride is a primary amine salt that serves as a valuable building block in synthetic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. Its structure, combining a lipophilic cyclohexyl group with a reactive primary amine via a propyl linker, imparts a unique set of physicochemical properties that are critical for its application. This guide provides a comprehensive overview of these properties, intended for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, physicochemical parameters, spectroscopic profile, and chemical reactivity, supported by field-proven experimental protocols and safety considerations to ensure both scientific integrity and practical utility.
Nomenclature and Molecular Structure
A precise understanding of a compound's identity begins with its nomenclature and structure. 3-Cyclohexylpropanamine hydrochloride is the salt formed from the reaction of the primary amine, 3-cyclohexylpropan-1-amine, with hydrochloric acid.
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IUPAC Name: 3-cyclohexylpropan-1-amine;hydrochloride[1]
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Synonyms: 3-Cyclohexylpropylamine hydrochloride, 3-Cyclohexanepropylamine hydrochloride[1]
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CAS Number: 90726-03-7 (as listed in depositor-supplied synonyms)[1]
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Molecular Formula: C₉H₂₀ClN[1]
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Parent Compound: 3-Cyclohexylpropylamine (PubChem CID: 12666390)[1][2]
The structure consists of a protonated primary amine (ammonium chloride) attached to a propyl chain, which is in turn substituted with a cyclohexyl ring. This combination results in a molecule with both a polar, hydrophilic head (the ammonium group) and a nonpolar, lipophilic tail (the cyclohexyl and propyl groups).
Caption: Formation and neutralization of the hydrochloride salt.
Physicochemical Properties
The physical properties of 3-Cyclohexylpropanamine hydrochloride are summarized below. As a salt, it is typically a solid at room temperature, contrasting with its parent amine which is a liquid.[3]
| Property | Value | Source |
| Molecular Weight | 177.71 g/mol | PubChem[1] |
| Appearance | White to off-white solid (Typical for amine HCl salts) | Inferred |
| Melting Point | Not experimentally reported; requires determination | N/A |
| Boiling Point | Decomposes before boiling | Inferred |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | Inferred from structure |
| pKa (of conjugate acid) | ~10-11 (Estimated for primary ammonium ions) | Inferred |
Spectroscopic Data and Analysis
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound.[4] The expected spectral characteristics are detailed below.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The spectrum would show complex, overlapping multiplets in the aliphatic region (~0.8-2.0 ppm) corresponding to the cyclohexyl and propyl protons. A distinct multiplet, likely around 3.0 ppm, would correspond to the methylene group adjacent to the ammonium nitrogen (-CH₂-NH₃⁺). The ammonium protons (-NH₃⁺) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In a solvent like DMSO-d₆, this peak could be observed between 8.0-9.0 ppm.
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¹³C NMR: The spectrum would display distinct signals for each of the unique carbon atoms in the cyclohexyl and propyl groups. The carbon attached to the nitrogen (C1 of the propyl chain) would be the most deshielded among the aliphatic carbons, appearing around 35-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
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N-H Stretching: A very broad and strong absorption band is expected in the range of 2500-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt (R-NH₃⁺). This broadness is due to hydrogen bonding.
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C-H Stretching: Sharp peaks will be observed just below 3000 cm⁻¹ (~2850-2950 cm⁻¹), corresponding to the sp³ C-H bonds of the cyclohexyl and propyl groups.
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N-H Bending: A medium to strong absorption around 1500-1600 cm⁻¹ is characteristic of the asymmetric N-H bending (scissoring) vibration of the ammonium group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the parent amine.
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Technique: Electrospray ionization (ESI) in positive ion mode is ideal. The analysis is performed on the free base, which is liberated from the salt in the ESI source.
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Expected Molecular Ion: The base peak would correspond to the protonated parent amine [M+H]⁺, where M is the free base (3-cyclohexylpropylamine, MW = 141.25 g/mol ). Therefore, a strong signal is expected at m/z 142.16.[2]
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Fragmentation: Common fragmentation pathways would involve the loss of ammonia (NH₃) or cleavage of the propyl chain.
Chemical Properties and Reactivity
As an ammonium salt, the primary reactivity of 3-Cyclohexylpropanamine hydrochloride centers on its acidic ammonium group and the potential to liberate the nucleophilic free amine.
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Acidity: The compound is the conjugate acid of a primary amine and will react with bases stronger than 3-cyclohexylpropylamine to yield the free amine. This is the most important chemical property for its use in synthesis.
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C₆H₁₁(CH₂)₃NH₃⁺Cl⁻ + NaOH → C₆H₁₁(CH₂)₃NH₂ + NaCl + H₂O
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Reactivity of the Liberated Amine: Once deprotonated, the resulting free amine is a good nucleophile. It can participate in a wide range of reactions, including:
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N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form higher-order amines.
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Experimental Protocols
The following protocols describe a self-validating workflow for the comprehensive characterization of a new batch of 3-Cyclohexylpropanamine hydrochloride.
Caption: A logical workflow for sample characterization.
Protocol 5.1: NMR Spectroscopic Analysis
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Rationale: To confirm the covalent structure of the molecule and assess purity. DMSO-d₆ is chosen as the solvent because it readily dissolves the salt and its residual proton peak does not obscure key signals. The acidic ammonium protons are observable in DMSO-d₆.
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Methodology:
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Accurately weigh 10-15 mg of 3-Cyclohexylpropanamine hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Transfer the solution to a 5 mm NMR tube.
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Acquire a ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.
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Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.
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Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. The relative integrals should correspond to the number of protons in each environment.
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Protocol 5.2: FT-IR Spectroscopic Analysis
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Rationale: To quickly verify the presence of key functional groups, particularly the ammonium salt. Attenuated Total Reflectance (ATR) is a rapid, non-destructive technique that requires minimal sample preparation.
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Methodology:
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Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
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Compare the resulting spectrum to the expected absorptions for ammonium and aliphatic C-H bonds.
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Safety and Handling
Proper handling is essential due to the potential hazards associated with this class of compounds.
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Hazard Classification: While specific data for the hydrochloride salt is limited, the parent amine is classified as harmful if swallowed and causes serious eye irritation.[2] Amine hydrochlorides should be handled as potential skin and eye irritants.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
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Handling: Use in a well-ventilated area or under a chemical fume hood.[5][7] Avoid generating dust. Keep away from strong bases and strong oxidizing agents, with which it is incompatible.[5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
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First Aid:
Conclusion
3-Cyclohexylpropanamine hydrochloride is a structurally straightforward yet synthetically versatile chemical. Its key features are a well-defined molecular weight, the characteristic spectroscopic signatures of an aliphatic ammonium salt, and the ability to act as a precursor to its nucleophilic free amine. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67003524, 3-Cyclohexylpropanamine hydrochloride. Retrieved from [Link]
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GE Betz (Date not available). Safety Data Sheet for Corrtrol 7700. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12666390, 3-Cyclohexylpropylamine. Retrieved from [Link]
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Joshi, N. (2025). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Journal of Pharmaceutical Analysis and Drug Research. Retrieved from [Link]
Sources
- 1. 3-Cyclohexylpropanamine hydrochloride | C9H20ClN | CID 67003524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3-Cyclohexylpropan-1-amine | 4361-44-8 [smolecule.com]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
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